molecular formula C11H18F3NO3 B6279115 rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans CAS No. 1817633-15-0

rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans

Cat. No.: B6279115
CAS No.: 1817633-15-0
M. Wt: 269.3
InChI Key:
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Description

Rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans is a useful research compound. Its molecular formula is C11H18F3NO3 and its molecular weight is 269.3. The purity is usually 95%.
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Scientific Research Applications

Diastereoselectivity in Synthesis

One significant application is in the exploration of diastereoselectivity during synthesis processes. Vallat et al. (2009) discussed the synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate, revealing insights into the stereochemical outcomes of Mukaiyama crossed-aldol-type reactions. These reactions are pivotal for constructing compounds with specific stereochemical configurations, useful in the synthesis of complex molecules with potential pharmacological applications Vallat, O., Buciumas, A.-M., Neier, R., & Stoeckli-Evans, H. (2009). Acta Crystallographica Section C.

Enantioselective Synthesis of Pyrrolidines

Chung et al. (2005) described an enantioselective synthesis approach for N-tert-butyl disubstituted pyrrolidines, showcasing a practical five-step synthesis that achieved high yields and enantiomeric excesses. This synthesis pathway is critical for producing chiral pyrrolidine derivatives, which are foundational structures in many bioactive compounds Chung, J. Y. L., Cvetovich, R., Amato, J., McWilliams, J., Reamer, R., & Dimichele, L. (2005). The Journal of Organic Chemistry.

Structural Analysis and Inhibitor Development

Wang et al. (2001) focused on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. Their work led to the discovery of potent inhibitors, demonstrating the application of pyrrolidine derivatives in developing antiviral agents. The structural insights provided by this research are invaluable for the design of new drugs targeting viral enzymes Wang, G. T., Chen, Y., Wang, S., Gentles, R., Sowin, T., Kati, W., Muchmore, S., Giranda, V., Stewart, K., Sham, H., Kempf, D., & Laver, W. G. (2001). Journal of Medicinal Chemistry.

Asymmetric Synthesis of Pyrrolidine Azasugars

Huang Pei-qiang (2011) reported on the asymmetric synthesis of a key intermediate for pyrrolidine azasugars, crucial for the development of new therapeutics, especially in the context of glycomimetic drugs. The methodology outlined in this research provides a scalable and efficient approach to synthesize polyhydroxylated pyrrolidines, a core structure in many biologically active compounds Huang, P.-q. (2011). Journal of Xiamen University.

Properties

CAS No.

1817633-15-0

Molecular Formula

C11H18F3NO3

Molecular Weight

269.3

Purity

0

Origin of Product

United States

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